![molecular formula C12H19ClN2 B2398786 1-N-[1-(3-Chlorophenyl)ethyl]-2-methylpropane-1,2-diamine CAS No. 1870453-93-2](/img/structure/B2398786.png)

1-N-[1-(3-Chlorophenyl)ethyl]-2-methylpropane-1,2-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

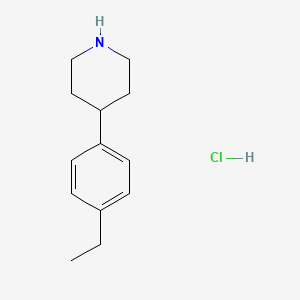

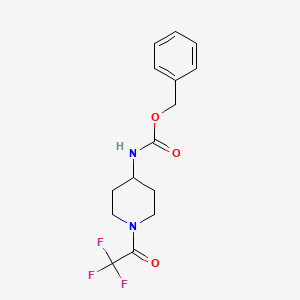

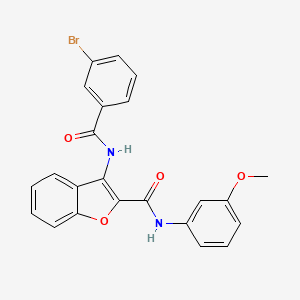

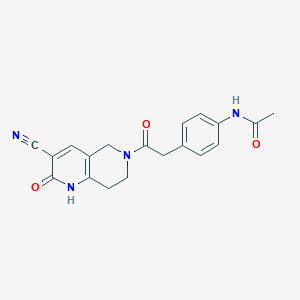

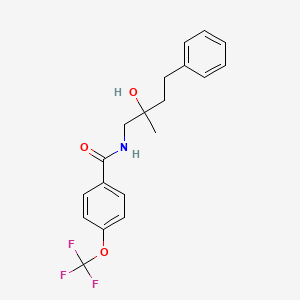

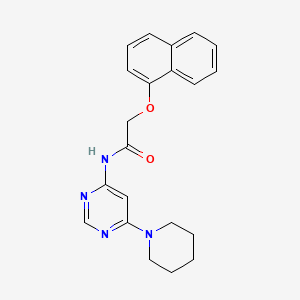

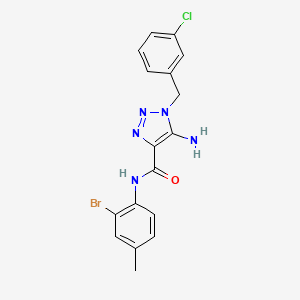

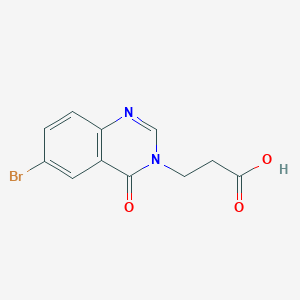

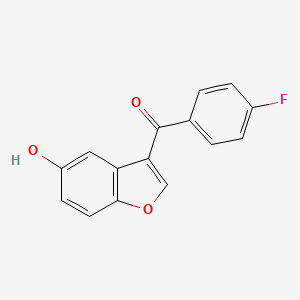

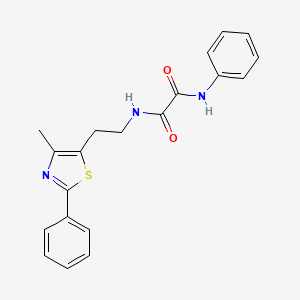

The compound “1-N-[1-(3-Chlorophenyl)ethyl]-2-methylpropane-1,2-diamine” is a complex organic molecule. It contains a 3-chlorophenyl group, which is a phenyl ring with a chlorine atom at the 3rd position, attached to an ethyl group. This is further connected to a 2-methylpropane-1,2-diamine, which is a propane chain with two amine groups and a methyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 3-chlorophenyl group, the ethyl group, and the 2-methylpropane-1,2-diamine. The exact methods would depend on the specific reactions used and the desired yield and purity .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups. The presence of the phenyl ring, the chlorine atom, the ethyl group, and the amine groups would all contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The amine groups could potentially participate in a variety of reactions, including acid-base reactions, nucleophilic substitutions, and condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would all be determined by the specific arrangement of atoms and functional groups in the molecule .Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activities

The reaction of N-methylpropane-1,3-diamine with substituted salicylaldehydes results in the formation of Schiff bases and their zinc(II) complexes, which have been investigated for their antibacterial activities. These complexes demonstrate the potential for 1-N-[1-(3-Chlorophenyl)ethyl]-2-methylpropane-1,2-diamine derivatives to act as antibacterial agents, highlighting their importance in the development of new therapeutic compounds (Guo, 2011).

Sigma Receptor Binding Affinity

Research on a related compound, N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, has identified a novel class of sigma ligands with significant affinity for the sigma receptor. This discovery provides insight into the structural requirements for sigma receptor binding and underscores the potential of 1-N-[1-(3-Chlorophenyl)ethyl]-2-methylpropane-1,2-diamine analogs in neuroscience research, particularly for elucidating the functional role of sigma receptors and developing novel therapeutic agents (de Costa et al., 1992).

Solid State Thermal Studies and Coordination Chemistry

Investigations into the coordination chemistry of diamines and their derivatives, including ethane-1,2-diamine and its N-methyl and N-ethyl derivatives, have led to the synthesis and characterization of various nickel(II) iodide complexes. These studies contribute to our understanding of coordination environments, geometries, and the thermal behavior of metal complexes, offering valuable insights for the development of materials with specific magnetic, optical, or catalytic properties (Das et al., 1994).

Electro-Optic Materials

Research into heterocycle-based derivatives, including the synthesis of pyrrole-based donor-acceptor chromophores, has implications for the development of electro-optic materials. These materials are crucial for advancing optoelectronic devices, indicating the potential utility of 1-N-[1-(3-Chlorophenyl)ethyl]-2-methylpropane-1,2-diamine derivatives in creating highly transparent, nonlinear optical/electro-optic multilayers (Facchetti et al., 2003).

Polymerization Catalysts

Chiral zinc complexes derived from diaminophenoxy proligands demonstrate unique reactivity and selectivity in the polymerization of lactide, forming atactic poly(lactic acid). This research highlights the role of 1-N-[1-(3-Chlorophenyl)ethyl]-2-methylpropane-1,2-diamine derivatives in catalyzing polymerization reactions, with implications for producing biodegradable polymers and materials (Labourdette et al., 2009).

Safety And Hazards

Propiedades

IUPAC Name |

1-N-[1-(3-chlorophenyl)ethyl]-2-methylpropane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClN2/c1-9(15-8-12(2,3)14)10-5-4-6-11(13)7-10/h4-7,9,15H,8,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCLHPFMNIXMGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)NCC(C)(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-[1-(3-Chlorophenyl)ethyl]-2-methylpropane-1,2-diamine | |

CAS RN |

1870453-93-2 |

Source

|

| Record name | (2-amino-2-methylpropyl)[1-(3-chlorophenyl)ethyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone](/img/structure/B2398707.png)

![N-(4-chlorophenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2398714.png)

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2398724.png)